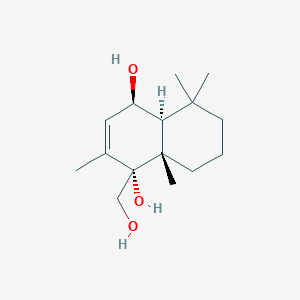![molecular formula C14H14FNO2S B161253 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-71-5](/img/structure/B161253.png)
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. This compound has been extensively studied for its potential applications in scientific research, due to its unique chemical properties and mechanism of action. In
Mecanismo De Acción
Etofenamate works by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. Specifically, it inhibits the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting COX, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and asthma. It has also been shown to reduce fever in animal models of infection. Etofenamate has been shown to have a good safety profile, with few side effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etofenamate has several advantages for use in lab experiments. It is readily available, easy to use, and has a well-established mechanism of action. It has been extensively studied in animal models, making it a valuable tool for investigating the role of prostaglandins in inflammation and pain. However, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has some limitations for use in lab experiments. It is not as potent as some other NSAIDs, and its effects may be less pronounced in some animal models. Additionally, it may not be suitable for use in certain types of experiments due to its mode of action.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is the development of new formulations of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid that may be more effective or have fewer side effects than the current formulation. Another area of interest is the investigation of the role of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in the treatment of other inflammatory diseases, such as psoriasis, multiple sclerosis, and Alzheimer's disease. Finally, the development of new drugs that target the same pathway as 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid may lead to the discovery of new treatments for inflammatory diseases.
Métodos De Síntesis
Etofenamate is synthesized by the reaction of 3-fluoro-4-(4-methylthiazol-2-yl)phenol with 2-bromo propionic acid in the presence of a base. The resulting product is purified by recrystallization to obtain pure 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Aplicaciones Científicas De Investigación
Etofenamate has been used extensively in scientific research due to its unique chemical properties and mechanism of action. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a valuable tool in the study of inflammatory diseases such as arthritis, colitis, and asthma. Etofenamate has also been used to study the role of prostaglandins in inflammation and pain, and to investigate the mechanism of action of other NSAIDs.
Propiedades
Número CAS |
138568-71-5 |
|---|---|
Nombre del producto |
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Fórmula molecular |
C14H14FNO2S |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
2-[4-(4-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
NTYPJSCLTYFJEW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
SMILES canónico |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



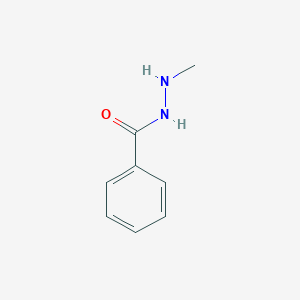
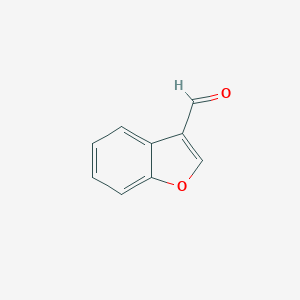
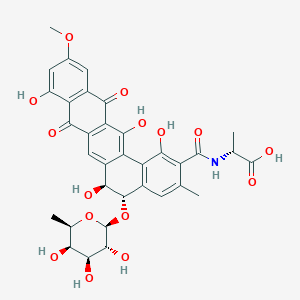
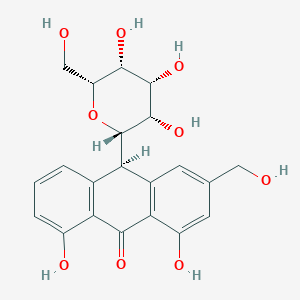
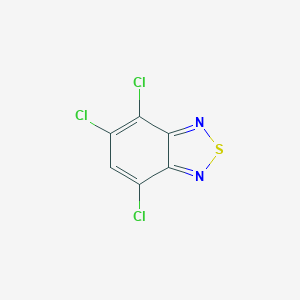
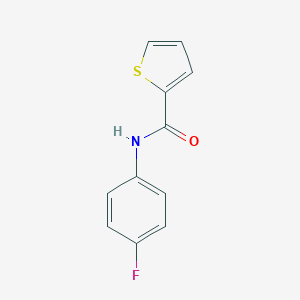
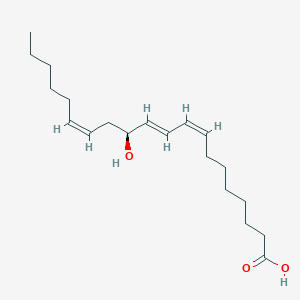
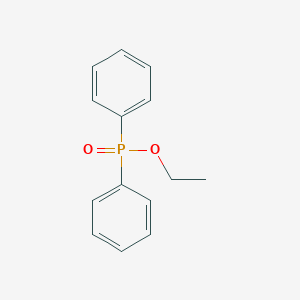
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)

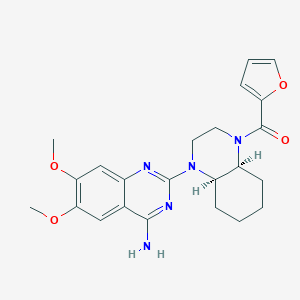
![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
